molecular formula C15H12Cl2N2O3 B5823684 N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide

N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5823684
M. Wt: 339.2 g/mol
InChI Key: AXGVWUBSBBWQLM-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, and an acetamide group attached to a nitrophenyl ring

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-12-6-5-11(13(17)8-12)9-18-15(20)7-10-3-1-2-4-14(10)19(21)22/h1-6,8H,7,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVWUBSBBWQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Nitration of Benzene: The starting material, benzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

    Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to yield 2,4-dichloronitrobenzene.

    Reduction: The nitro group in 2,4-dichloronitrobenzene is reduced to an amine group using a reducing agent like tin and hydrochloric acid, resulting in 2,4-dichloroaniline.

    Acylation: Finally, 2,4-dichloroaniline is acylated with 2-nitrophenylacetyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles, such as hydroxide ions, to form hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Substitution: Sodium hydroxide or other nucleophilic reagents in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 2,4-dichlorobenzoic acid derivatives.

    Reduction: 2,4-dichlorobenzyl-2-(2-aminophenyl)acetamide.

    Substitution: Hydroxyl-substituted derivatives of the original compound.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorobenzyl)-2-(4-nitrophenyl)acetamide
  • N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)propionamide
  • N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)butyramide

Uniqueness

N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications.

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